N-Acetyl-5-benzyloxytryptamine
Overview
Description
N-Acetyl-5-benzyloxytryptamine is a derivative of melatonin, a hormone that regulates circadian rhythms. This compound binds to the receptor for melatonin, which is a protein coupled to the membrane, and activates various biological processes . It is a high-quality reagent used in the synthesis of complex compounds and has applications in pharmaceutical testing .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N-Acetyl-5-benzyloxytryptamine typically involves the acetylation of 5-benzyloxytryptamine. One common method includes the use of acetic anhydride as the acetylating agent in the presence of a catalyst such as 4-dimethylaminopyridine (4-DMAP). The reaction is carried out in a solvent like dichloromethane at a controlled temperature of 5-10°C for 1-2 hours .
Industrial Production Methods
For industrial production, the process is scaled up with careful control of reaction parameters to ensure high yield and purity. The use of safer solvents like ethanol instead of dichloromethane has been explored to reduce environmental impact and improve safety .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-5-benzyloxytryptamine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Formation of N-acetyl-5-benzyloxyindole.
Reduction: Formation of N-acetyl-5-hydroxytryptamine.
Substitution: Formation of N-acetyl-5-methoxytryptamine.
Scientific Research Applications
N-Acetyl-5-benzyloxytryptamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its role in regulating circadian rhythms and potential therapeutic effects.
Industry: Utilized in the production of fine chemicals and specialty chemicals.
Mechanism of Action
N-Acetyl-5-benzyloxytryptamine exerts its effects by binding to melatonin receptors, which are G-protein coupled receptors. This binding activates a cascade of intracellular signaling pathways, leading to various physiological responses. The compound’s primary molecular targets are the melatonin receptors MT1 and MT2, which are involved in the regulation of sleep-wake cycles and other circadian rhythms .
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-5-methoxytryptamine: Another derivative of melatonin with similar biological activities.
5-Benzyloxytryptamine: A precursor in the synthesis of N-Acetyl-5-benzyloxytryptamine.
N-Acetyl-5-hydroxytryptamine: A product of the reduction of this compound.
Uniqueness
This compound is unique due to its specific binding affinity to melatonin receptors and its potential therapeutic applications in regulating circadian rhythms. Its benzyloxy group provides a distinct chemical structure that differentiates it from other melatonin derivatives .
Properties
IUPAC Name |
N-[2-(5-phenylmethoxy-1H-indol-3-yl)ethyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-14(22)20-10-9-16-12-21-19-8-7-17(11-18(16)19)23-13-15-5-3-2-4-6-15/h2-8,11-12,21H,9-10,13H2,1H3,(H,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYFDZJCKTLWFCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CNC2=C1C=C(C=C2)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30340325 | |
Record name | N-Acetyl-5-benzyloxytryptamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30340325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
42.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47194196 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
68062-88-4 | |
Record name | N-Acetyl-5-benzyloxytryptamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30340325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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